Disodium;4-anilinophenol;sulfide
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Overview
Description
Disodium;4-anilinophenol;sulfide is a chemical compound that combines the properties of disodium, 4-anilinophenol, and sulfide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium;4-anilinophenol;sulfide typically involves the reaction of 4-anilinophenol with sodium sulfide under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 60-70°C to ensure optimal yield. The reaction can be represented as follows: [ \text{4-anilinophenol} + \text{sodium sulfide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored continuously to ensure consistency in product quality. The final product is then purified through crystallization or other suitable methods to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: It can participate in substitution reactions where the sulfide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Disodium;4-anilinophenol;sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium;4-anilinophenol;sulfide involves its interaction with various molecular targets and pathways. The sulfide group can act as a nucleophile, participating in various biochemical reactions. Additionally, the phenolic group can undergo oxidation-reduction reactions, contributing to its biological activity. The compound’s effects are mediated through its interaction with cellular proteins and enzymes, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Disodium sulfide: Shares the sulfide component but lacks the phenolic and aniline groups.
4-anilinophenol: Contains the phenolic and aniline groups but lacks the sulfide component.
Sodium phenoxide: Similar in having a phenolic group but differs in the absence of the aniline and sulfide components.
Uniqueness: Disodium;4-anilinophenol;sulfide is unique due to the combination of its phenolic, aniline, and sulfide groups, which confer distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit a range of biological activities that are not observed in its individual components.
Properties
CAS No. |
90481-07-5 |
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Molecular Formula |
C12H11NNa2OS |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
disodium;4-anilinophenol;sulfide |
InChI |
InChI=1S/C12H11NO.2Na.S/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;;;/h1-9,13-14H;;;/q;2*+1;-2 |
InChI Key |
LAQWLTKMPDKYCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)O.[Na+].[Na+].[S-2] |
Origin of Product |
United States |
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